molecular formula C12H6ClF3OS B1624158 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride CAS No. 208108-75-2

4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride

Cat. No. B1624158
M. Wt: 290.69 g/mol
InChI Key: MSBBSNNRGFMNHU-UHFFFAOYSA-N
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Description

4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C12H6ClF3OS . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride is characterized by a thiophene ring substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 5-position . The carbonyl chloride functional group is attached to the 2-position of the thiophene ring .

Scientific Research Applications

    Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

    Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

    Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .

    Organic Field-Effect Transistors (OFETs)

    • Thiophene-mediated molecules are used in the development of organic field-effect transistors .

    Synthesis of Other Chemical Compounds

    • Thiophene derivatives can be used as intermediates in the synthesis of other chemical compounds . For example, they can undergo [3+2] cycloaddition reactions with alkyne moieties to produce new thiophenes .

    Crystallography

    • The crystal structure of 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid has been studied, which could have implications for understanding its physical properties and potential applications .

    Heterocyclization of Various Substrates

    • Thiophene-based analogs have been used in the synthesis of thiophene derivatives by heterocyclization of various substrates .
    • For example, they can undergo [3+2] cycloaddition reactions with alkyne moieties to produce new thiophenes .

    Development of Biologically Active Compounds

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

    Crystallography

    • The crystal structure of 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid has been studied , which could have implications for understanding its physical properties and potential applications.

properties

IUPAC Name

4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3OS/c13-11(17)9-6-8(7-4-2-1-3-5-7)10(18-9)12(14,15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBBSNNRGFMNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428247
Record name 4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride

CAS RN

208108-75-2
Record name 4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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